Dalfampridine is a pharmaceutical compound primarily used in the treatment of multiple sclerosis. It is classified as a potassium channel blocker, which enhances nerve conduction in demyelinated axons, thereby improving motor function in patients with multiple sclerosis. The compound is marketed under the brand name Ampyra and is indicated for the improvement of walking in adults with multiple sclerosis.
Dalfampridine is synthesized as a derivative of 4-aminopyridine, which has been known for its ability to block potassium channels. This classification places it within the category of neuropharmacological agents that modulate neuronal excitability and conduction.
The synthesis of Dalfampridine involves several key steps:
These methods ensure that Dalfampridine meets the required specifications for pharmaceutical use.
Dalfampridine has a molecular formula of and a molecular weight of approximately 106.16 g/mol. Its structure can be represented as follows:
The compound features a pyridine ring with an amino group at the fourth position, which is crucial for its activity as a potassium channel blocker.
Dalfampridine participates in various chemical reactions typical of amines and heterocyclic compounds:
These reactions highlight the versatility of Dalfampridine in synthetic chemistry and its potential for further derivatization.
Dalfampridine's primary mechanism of action involves blocking potassium channels, which leads to:
Clinical studies have demonstrated that Dalfampridine can significantly enhance walking speed in treated patients compared to placebo groups.
These properties are critical for ensuring the efficacy and safety of Dalfampridine in clinical use.
Dalfampridine has several applications beyond its primary indication:
Through these applications, Dalfampridine continues to contribute to advancements in neuropharmacology and therapeutic strategies for neurological diseases.
Initial research on 4-aminopyridine (fampridine) in the 1980s revealed its potential to improve conduction in demyelinated nerves. However, immediate-release formulations posed significant safety risks, including seizures due to rapid peak plasma concentrations [1] [5]. To mitigate this, Acorda Therapeutics developed an extended-release (ER) matrix system (Ampyra®), maintaining plasma concentrations within a narrow therapeutic window (3.5-hour Tmax, 5.2–6.5-hour half-life) [3] [5]. The ER formulation utilized hydrophilic polymers (e.g., hydroxypropyl methylcellulose) to control drug diffusion, reducing Cmax by 30% compared to immediate-release versions while ensuring consistent bioavailability (96% relative to oral solution) [5] [10].
Dalfampridine-ER received FDA approval on January 22, 2010, based on two pivotal Phase III trials (MS-F202 and MS-F203) [2] [4]. These studies demonstrated that 35% of patients achieved consistent improvements in walking speed (≥20% increase on Timed 25-Foot Walk) versus 8% on placebo [5] [6]. Global approvals followed under INNs fampridine (Europe) and dalfampridine (U.S.), with patents protecting the ER formulation until 2027 [3] [6]. Notably, the FDA mandated a boxed warning for seizure risk at higher doses (≥20 mg), leading to strict contraindications in renal impairment (CrCl <50 mL/min) [4] [8].
Table 1: Key Regulatory Milestones for Dalfampridine
Year | Event | Agency/Region | Significance |
---|---|---|---|
2008 | Fast Track Designation | FDA (U.S.) | Expedited review for MS walking impairment |
2010 | Initial Approval (NDA 022250) | FDA (U.S.) | First drug approved for MS mobility deficits |
2011 | EMA Approval (Fampyra®) | European Union | Marketed as fampridine ER |
2018 | Patent Grant (WO2019058395A1) | WIPO | Stabilized ER formulation with reduced impurities |
Dalfampridine (C5H6N2, molecular weight 94.11 g/mol) belongs to the aminopyridine class, characterized by a pyridine ring substituted with an amino group at the 4-position [3] [7]. The planar structure enables blockade of voltage-gated potassium channels (Kv1 family) with high affinity for the open state [1] [6]. Key physicochemical properties include:
Table 2: Molecular Properties of Dalfampridine
Property | Value | Method/Source |
---|---|---|
Empirical Formula | C5H6N2 | DrugBank [3] |
CAS Registry Number | 504-24-5 | PubMed [1] |
Crystal Structure | Monoclinic, P21/c space group | X-ray diffraction [10] |
Aqueous Solubility (25°C) | 50 mg/mL | Equilibrium solubility [10] |
Protein Binding | 1-3% | Plasma binding assays [3] |
The ER tablet (Ampyra®) employs a diffusion-controlled matrix:
This design achieves target pharmacokinetics: Cmax of 17.3–21.6 ng/mL and AUC of 373–471 ng·h/mL after 10 mg dosing, critical for efficacy without exceeding seizure thresholds [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7